(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid
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Overview
Description
(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid is an organic compound that features a pyrrolidine ring, a sulfonyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Acrylic Acid Moiety Addition: The acrylic acid moiety is added through reactions involving acrylation agents under basic or acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The acrylic acid moiety may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.
Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives.
Uniqueness
(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid is unique due to its combination of a pyrrolidine ring, sulfonyl group, and acrylic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-3-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-11-4-5-12(6-7-14(16)17)10-13(11)20(18,19)15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3,(H,16,17)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVBEDIHWUMOFO-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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